

Check Availability & Pricing

# TDI-10229 sAC inhibitor discovery and development

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Development of the sAC Inhibitor TDI-10229

## Introduction to Soluble Adenylyl Cyclase (sAC)

Soluble adenylyl cyclase (sAC), also known as ADCY10, is a crucial enzyme that synthesizes the second messenger cyclic AMP (cAMP) from ATP.[1] Unlike the more extensively studied G protein-regulated transmembrane adenylyl cyclases (tmACs), sAC is distributed throughout the cytoplasm and within cellular organelles.[1] Its activity is uniquely regulated by bicarbonate (HCO<sub>3</sub><sup>-</sup>) and calcium (Ca<sup>2+</sup>) ions, positioning it as a key intracellular sensor of CO<sub>2</sub>, bicarbonate, and pH.[1][2] The distinct localization and regulation of sAC implicate it in a variety of physiological processes, making it a compelling therapeutic target for several indications, including non-hormonal male contraception.[3][4][5]

## The Imperative for a Novel sAC Inhibitor

Early exploration of sAC pharmacology was hampered by the limitations of first-generation inhibitors. Compounds like KH7, for instance, were plagued by general cell toxicity and potential off-target effects on ATP/cAMP levels, confounding their utility as specific molecular probes.[6][3] Another early inhibitor, LRE1, binds to the bicarbonate binding site of sAC but suffers from weak potency and poor pharmacokinetic properties, rendering it unsuitable for thorough investigation of sAC-driven pharmacology in cellular or animal models.[6][3][5] This created a clear need for the development of potent, selective, and orally bioavailable sAC inhibitors to enable rigorous in vivo studies.



#### **Discovery and Optimization of TDI-10229**

The development of **TDI-10229** was achieved through a structure-based drug design strategy, building upon the scaffold of the earlier inhibitor, LRE1.[3][5] Researchers utilized the crystal structure of LRE1 bound to sAC to inform a scaffold-hop from a 4-aminopyrimidine core to a 4-pyrazolylpyrimidine.[5] A key optimization involved replacing a metabolically labile thiophene group in the precursor compounds with a phenyl ring, which contributed to the improved potency of **TDI-10229**.[5] This strategic design process, aided by X-ray crystallography and computational tools, culminated in the identification of **TDI-10229**, a compound with nanomolar inhibition of sAC in both biochemical and cellular assays.[3][4]

#### **Data Presentation**

Table 1: In Vitro and Cellular Potency of TDI-10229

| Compound  | Biochemical IC50<br>(nM) | Cellular IC₅₀ (nM) | Cell Line       |
|-----------|--------------------------|--------------------|-----------------|
| TDI-10229 | 160 - 195                | 92 - 102           | Human 4-4 cells |
| TDI-11861 | 3                        | 7                  | Human 4-4 cells |

Data sourced from multiple references.[4][7][8][9]

Table 2: Physicochemical Properties of TDI-10229

| Parameter                  | Value |
|----------------------------|-------|
| PAMPA Permeability (nm/s)  | 274   |
| HPLC LogD (pH 7.4)         | 2.9   |
| Kinetic Solubility (μg/mL) | 1.3   |
| Cytotoxicity (μΜ)          | >20   |

Data sourced from reference[3].

# Table 3: Mouse Pharmacokinetic Parameters of TDI-10229 (5 mg/kg, p.o.)



| Parameter                         | Value |
|-----------------------------------|-------|
| C <sub>max</sub> (µM)             | 15.5  |
| AUC (μg·h/mL)                     | 94    |
| Mean Residence Time (MRT) (hours) | 3.95  |
| Bioavailability (%)               | 59    |

Data sourced from references[3][7].

Table 4: Binding Kinetics of TDI-10229 to sAC (SPR

Data)

| <u>Dutaj</u>             |                         |  |
|--------------------------|-------------------------|--|
| Parameter                | Value                   |  |
| K D (nM)                 | 175.6 ± 23.7            |  |
| k on (1/ms)              | 2.3 x 10 <sup>5</sup>   |  |
| k off (1/s)              | 55.8 x 10 <sup>-3</sup> |  |
| Residence Time (seconds) | 25                      |  |

Data sourced from references[4][9].

## **Experimental Protocols**

In Vitro sAC Biochemical Assay: The potency of **TDI-10229** was determined using an in vitro adenylyl cyclase activity assay with purified human sAC protein.[10][11] The assay measures the conversion of [ $\alpha$ -32P]ATP to [32P]cAMP in the presence of the inhibitor. The reaction mixture typically contains purified sAC, ATP, Mg<sup>2+</sup>, Ca<sup>2+</sup>, and HCO<sub>3</sub><sup>-</sup> to stimulate enzyme activity.[9] The amount of [32P]cAMP produced is quantified, and concentration-response curves are generated to calculate the IC<sub>50</sub> value.[9][10]

Cellular sAC Assay: Cellular activity was assessed using sAC-overexpressing rat 4-4 cells.[3] [8] Cells were treated with the inhibitor, and sAC-dependent cAMP accumulation was measured, often in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent







cAMP degradation.[9] The resulting cAMP levels are quantified, and IC<sub>50</sub> values are determined from concentration-response curves.[3][9]

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay used to predict passive membrane permeability. A filter plate is coated with a lipid-infused artificial membrane, separating a donor compartment (containing the compound) from an acceptor compartment. The amount of compound that crosses the membrane over a specific time is quantified to determine the permeability rate.[3]

Mouse Pharmacokinetic Studies: To determine the pharmacokinetic profile, **TDI-10229** was administered orally to mice.[3][7] Blood samples were collected at various time points, and the concentration of the compound in the plasma was measured, typically using liquid chromatography-mass spectrometry (LC-MS). These data were used to calculate key parameters such as maximum concentration (C<sub>max</sub>), area under the curve (AUC), mean residence time (MRT), and oral bioavailability.[7]

Surface Plasmon Resonance (SPR): SPR was used to measure the binding kinetics (association and dissociation rates) of **TDI-10229** to purified, immobilized sAC protein.[4][11] The assay monitors changes in the refractive index at the surface of a sensor chip as the inhibitor binds to and dissociates from the target protein. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (K D).[4][9]

#### **Visualizations**





Click to download full resolution via product page

Caption: The sAC signaling pathway and its inhibition by TDI-10229.





Click to download full resolution via product page

Caption: Workflow for the discovery and development of TDI-10229.





Click to download full resolution via product page

Caption: TDI-10229 competitively inhibits sAC at the bicarbonate binding site.

#### Conclusion

The discovery and development of **TDI-10229** represent a significant advancement in the study of soluble adenylyl cyclase. Through a rational, structure-based design approach, researchers successfully engineered a potent, selective, and orally bioavailable inhibitor that overcomes the critical deficiencies of earlier tool compounds.[3][5] **TDI-10229** displays nanomolar inhibition in both biochemical and cellular assays and possesses a favorable pharmacokinetic profile for in vivo applications.[6][3][12] While subsequent research has focused on developing analogs with even longer residence times for specific applications like male contraception, **TDI-10229** remains a vital chemical probe for interrogating sAC function in various physiological and disease models.[4][5][8] Its development has paved the way for a deeper understanding of sAC biology and its potential as a therapeutic target.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Intracellular cAMP signaling by soluble adenylyl cyclase PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble adenylyl cyclase Wikipedia [en.wikipedia.org]
- 3. Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In This Issue, Volume 12, Issue 8 PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 11. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TDI-10229 sAC inhibitor discovery and development].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8210248#tdi-10229-sac-inhibitor-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com